1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide
Overview
Description
4,4’-(3-Oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenylbenzenaminium) dibromide is a complex organic compound with a molecular formula of C27H38Br2N2O It is known for its unique structure, which includes two benzenaminium groups connected by a pentanediyl chain with a keto group at the center
Mechanism of Action
Target of Action
The primary target of 1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide, also known as BW284c51, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate .
Mode of Action
BW284c51 acts as a selective acetylcholinesterase inhibitor . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
By inhibiting AChE, BW284c51 affects the cholinergic pathway . The increased concentration of acetylcholine in the synaptic cleft can stimulate the overactivation of muscarinic and nicotinic acetylcholine receptors . This can lead to various downstream effects, depending on the location of these receptors in the body .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability
Result of Action
The inhibition of AChE by BW284c51 leads to an increase in acetylcholine levels, which can result in prolonged muscle contraction, increased glandular secretions, and effects on heart rate and cognition . It’s also been found to affect the function of nicotinic acetylcholine receptors .
Preparation Methods
The synthesis of 4,4’-(3-Oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenylbenzenaminium) dibromide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzenaminium groups: This involves the alkylation of aniline derivatives with allyl bromide in the presence of a base.
Connecting the benzenaminium groups: The two benzenaminium groups are connected via a pentanediyl chain, which is introduced through a condensation reaction with a diketone.
Final product formation: The final step involves the bromination of the intermediate product to form the dibromide salt.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
4,4’-(3-Oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenylbenzenaminium) dibromide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzenaminium groups can undergo substitution reactions, where the allyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-(3-Oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenylbenzenaminium) dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It may be used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
4,4’-(3-Oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenylbenzenaminium) dibromide can be compared with other similar compounds, such as:
4,4’-(3-Oxo-1,5-pentanediyl)bis(N-allyl-N,N-dimethylanilinium): This compound has a similar structure but lacks the dibromide groups.
Benzenaminium derivatives: Various benzenaminium derivatives with different alkyl groups can be compared to highlight the unique properties of the dibromide compound.
The uniqueness of 4,4’-(3-Oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenylbenzenaminium) dibromide lies in its specific structure and the presence of the dibromide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[5-[4-[dimethyl(prop-2-enyl)azaniumyl]phenyl]-3-oxopentyl]phenyl]-dimethyl-prop-2-enylazanium;dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O.2BrH/c1-7-21-28(3,4)25-15-9-23(10-16-25)13-19-27(30)20-14-24-11-17-26(18-12-24)29(5,6)22-8-2;;/h7-12,15-18H,1-2,13-14,19-22H2,3-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDURMTZOWGWTD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960624 | |
Record name | 1,5-Bis[4-(allyldimethylammonium)phenyl]pentan-3-one dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-40-4 | |
Record name | BW 284 C 51 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Bis[4-(allyldimethylammonium)phenyl]pentan-3-one dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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